molecular formula C25H53N B052020 1-Dodecanamine, N-dodecyl-N-methyl- CAS No. 2915-90-4

1-Dodecanamine, N-dodecyl-N-methyl-

Cat. No. B052020
CAS RN: 2915-90-4
M. Wt: 367.7 g/mol
InChI Key: UWHRNIXHZAWBMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Dodecanamine, N-dodecyl-N-methyl-, involves various chemical pathways and methodologies. For instance, the synthesis of 1-[Ferrocenyl(hydroxy)methyl]-1,7-dicarba-closo-dodecaborane showcased a reaction between m-carborane and ferrocene carboxaldehyde, employing n-butyllithium (n-BuLi) or tetrabutylammonium fluoride (TBAF) in THF, yielding a novel compound with a ferrocene molecule tethered to m-carborane through a methylhydroxy bridge (Fields et al., 2006). Additionally, the synthesis and characterization of poly(N-alkylanilines) with alkyl groups ranging from methyl to n-dodecyl were conducted to explore their electrical and physical properties, which depend on the length of the substituents (Chevalier et al., 1992).

Molecular Structure Analysis

The molecular structure of related compounds reveals intricate details about their configuration and bonding. For example, the novel compound synthesized from m-carborane and ferrocene carboxaldehyde has been studied using single crystal X-ray diffraction analysis, unveiling its orthorhombic system and specific crystalline parameters, indicative of complex molecular interactions and structure (Fields et al., 2006).

Chemical Reactions and Properties

The chemical reactions and properties of derivatives of 1-Dodecanamine, N-dodecyl-N-methyl-, such as its reactivity and interaction with various substrates, are significant for understanding its applications. The reaction pathways, including isomerization and hydrocracking when mixed with dodecane, demonstrate the compound's versatility and potential in catalytic processes and material science (Arroyo et al., 2001).

Physical Properties Analysis

The physical properties of such compounds, including their phase behavior, crystalline structure, and thermal stability, provide insights into their suitability for various applications. For instance, the phase behavior of 1-dodecyl-3-methylimidazolium fluorohydrogenate salts underlines their liquid crystalline mesophase, offering a unique insight into their structural and physicochemical characteristics (Xu et al., 2012).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity, stability, and interaction with other compounds, is crucial. The N-chlorination of dodecyl dodecanamide by ter-butyl hypochlorite reveals specific reactivity patterns and conversion rates, highlighting the compound's chemical behavior and potential for further chemical modifications (Girardon et al., 1997).

Scientific Research Applications

Surface Rheology Studies

Laurylamine has been studied in the context of surface rheology, particularly in nonionic surfactants. Boos, Preisig, and Stubenrauch (2013) conducted an extensive review of dilational surface rheology concerning two nonionic surfactants and their mixtures, highlighting the significance of such compounds in understanding surface tension and interfaces in solutions. This research provides insights into the rheological properties and their potential industrial applications, such as in formulations where surface activity and stability are critical (Boos, Preisig, & Stubenrauch, 2013).

Extraction and Separation of Rare-Earth Metals

In the field of chemical engineering, laurylamine has been explored for its utility in the extraction and separation of rare-earth metals. Baba, Kubota, Kamiya, and Goto (2011) summarized recent advances in using ionic liquids for this purpose, where hydrophobic ionic liquids, potentially containing laurylamine, showed enhanced extraction ability and selectivity for rare-earth metals. This application is particularly relevant given the critical importance of rare-earth metals in modern technologies and the need for efficient, environmentally friendly extraction methods (Baba, Kubota, Kamiya, & Goto, 2011).

Environmental and Biodegradation Studies

Laurylamine's role in environmental science, particularly in biodegradation, has been investigated. Muhamad, Ahmad, and Yasid (2017) reviewed the biodegradation of sodium dodecyl sulfate (SDS), an anionic surfactant where laurylamine could potentially play a role in remediation strategies. This research underscores the importance of understanding how surfactants and similar compounds degrade in environmental settings, contributing to pollution control and sustainability efforts (Muhamad, Ahmad, & Yasid, 2017).

Antibacterial and Antimicrobial Applications

The antimicrobial properties of compounds related to laurylamine have been a subject of ongoing research. Marchese et al. (2017) discussed the antimicrobial effects of monoterpenes, including p-Cymene, which shares functional characteristics with laurylamine. This review highlights the urgent need for new antimicrobial agents due to the rise of resistant strains, suggesting that laurylamine and its derivatives could contribute to the development of new, effective antimicrobial strategies (Marchese et al., 2017).

Safety And Hazards

“1-Dodecanamine, N-dodecyl-N-methyl-” is harmful if swallowed . It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

N-dodecyl-N-methyldodecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H53N/c1-4-6-8-10-12-14-16-18-20-22-24-26(3)25-23-21-19-17-15-13-11-9-7-5-2/h4-25H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHRNIXHZAWBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(C)CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H53N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062707
Record name 1-Dodecanamine, N-dodecyl-N-methyl-
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Molecular Weight

367.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Dodecanamine, N-dodecyl-N-methyl-

CAS RN

2915-90-4
Record name N-Dodecyl-N-methyl-1-dodecanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dilaurylmethylamine
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Record name 2915-90-4
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Record name 1-Dodecanamine, N-dodecyl-N-methyl-
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Record name 1-Dodecanamine, N-dodecyl-N-methyl-
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Record name N-methyldidodecylamine
Source European Chemicals Agency (ECHA)
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Record name DILAURYLMETHYLAMINE
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